molecular formula C7H4BrF3 B1611299 1-Bromo-2,4,5-trifluoro-3-methylbenzene CAS No. 112822-82-9

1-Bromo-2,4,5-trifluoro-3-methylbenzene

Cat. No.: B1611299
CAS No.: 112822-82-9
M. Wt: 225.01 g/mol
InChI Key: MARJTTMEOKZEQJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4,5-trifluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trifluoro-3-methylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,5-trifluoro-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex aromatic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,4,5-trifluoro-3-methylphenol .

Scientific Research Applications

1-Bromo-2,4,5-trifluoro-3-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4,5-trifluoro-3-methylbenzene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4,5-trifluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications .

Biological Activity

1-Bromo-2,4,5-trifluoro-3-methylbenzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in recent years due to its potential biological activities. This organofluorine compound, with the molecular formula C7H4BrF3 and a molecular weight of approximately 225.01 g/mol, features a bromine atom and three fluorine atoms attached to a benzene ring, along with a methyl group at the 3-position. This unique structure may confer specific interactions with biological targets, making it an interesting candidate for drug discovery and other applications.

Antibacterial Properties

Research indicates that this compound is being explored for its antibacterial properties . Preliminary studies suggest that it may act as a bioactive molecule with potential therapeutic applications. Its structure allows for interactions with various biological targets, which is essential for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in aromatic compounds is known to enhance biological activity. The SAR studies have shown that the introduction of fluorine atoms can significantly alter the pharmacological profiles of compounds. For instance, compounds with trifluoromethyl groups have demonstrated increased potency in inhibiting specific enzymatic activities compared to their non-fluorinated analogs .

Case Studies and Research Findings

  • Case Study: Antibacterial Activity
    • In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Research on Related Compounds
    • A comparative analysis was conducted on structurally similar compounds such as 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-3,4,5-trifluorobenzene. These studies indicated that the methyl group in this compound enhances its lipophilicity and biological interactions compared to its analogs .

Table of Related Compounds

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2,4,5-trifluorobenzeneLacks the methyl group; three fluorines presentMore reactive due to higher electronegativity of fluorines
1-Bromo-3,4,5-trifluorobenzeneDifferent substitution pattern; lacks methyl groupDifferent reactivity profile due to substitution position
1-Bromo-2,3,4,5-tetrafluorobenzeneContains an additional fluorine atomIncreased polarity and potential biological activity
1-Bromo-2-fluorobenzeneOne fluorine atom; simpler structureLess complex reactivity compared to trifluorinated compounds

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The presence of the trifluoromethyl group could enhance binding affinity to target enzymes involved in bacterial metabolism.

Properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTTMEOKZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555107
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-82-9
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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